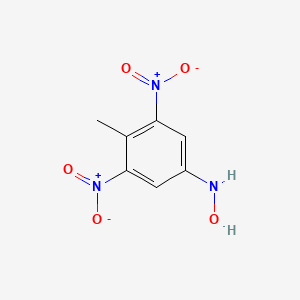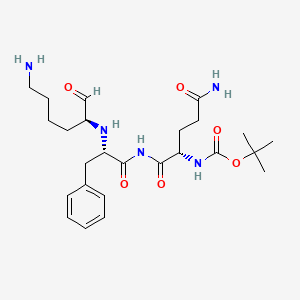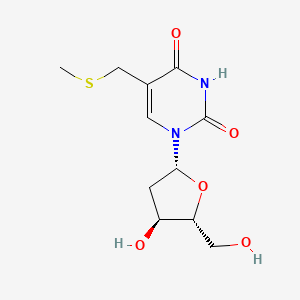
5-((Methylthio)methyl)-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Methylthio)methyl)-2’-deoxyuridine is a modified nucleoside analog that incorporates a methylthio group at the 5-position of the uridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylthio)methyl)-2’-deoxyuridine typically involves the introduction of a methylthio group to the uridine ring. One common method involves the reaction of 2’-deoxyuridine with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-((Methylthio)methyl)-2’-deoxyuridine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-((Methylthio)methyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylthiolated uridine derivatives.
Substitution: Various substituted uridine analogs depending on the nucleophile used.
科学研究应用
5-((Methylthio)methyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Incorporated into DNA to study the effects of modified nucleosides on DNA structure and function.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and molecular probes.
作用机制
The mechanism of action of 5-((Methylthio)methyl)-2’-deoxyuridine involves its incorporation into DNA, where it can disrupt normal nucleic acid metabolism. The methylthio group can interfere with base pairing and DNA replication, leading to potential applications in antiviral and anticancer therapies. The compound may target specific enzymes involved in DNA synthesis and repair, thereby inhibiting their activity.
相似化合物的比较
Similar Compounds
5-Methylthioadenosine: Another nucleoside analog with a methylthio group, but attached to adenosine instead of uridine.
5-Fluorouracil: A well-known anticancer drug that incorporates a fluorine atom at the 5-position of uracil.
2’-Deoxyuridine: The parent compound without the methylthio modification.
Uniqueness
5-((Methylthio)methyl)-2’-deoxyuridine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with enzymes, and provide new avenues for therapeutic applications.
属性
分子式 |
C11H16N2O5S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5S/c1-19-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)18-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI 键 |
QCLATSBPFHHBQC-DJLDLDEBSA-N |
手性 SMILES |
CSCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CSCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
同义词 |
4-methylthiothymidine 5-((methylthio)methyl)-2'-deoxyuridine METHM-deoxyuridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







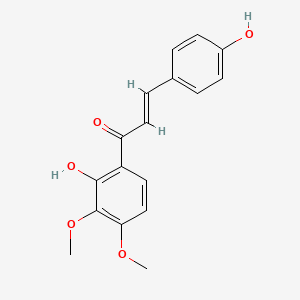
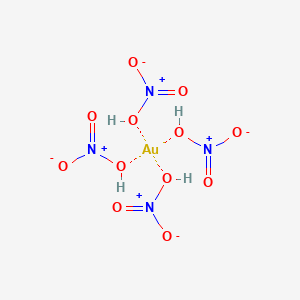

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235520.png)
![1-Ethyl-3-[(E)-3-(4-chlorophenyl)propenoyl]-4-[(E)-2-(4-chlorophenyl)ethenyl]piperidin-4-ol](/img/structure/B1235521.png)

